H-D-Chg-OH.HCl
Description
The exact mass of the compound (R)-2-amino-2-cyclohexylacetic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145378. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-2-cyclohexylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUIOFNZAZPFFT-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712345 | |
| Record name | (2R)-Amino(cyclohexyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61367-40-6 | |
| Record name | (2R)-Amino(cyclohexyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution of D Cyclohexylglycine Derivatives in Chemical Synthesis
The development and application of non-proteinogenic amino acids (NPAAs), also referred to as unnatural amino acids (UAAs), represent a pivotal evolution in chemical synthesis and drug discovery. nih.gov Unlike the 22 proteinogenic amino acids that are encoded by the genome to build proteins, NPAAs are not found in polypeptide chains unless introduced synthetically. nih.govwikipedia.org The ability to create and incorporate these novel building blocks has provided chemists with a powerful toolkit to design molecules with enhanced stability, unique conformations, and tailored biological activity. nih.gov
Within this broader historical context, D-Cyclohexylglycine and its derivatives have become important synthetic intermediates. The quest for metabolically stable peptides spurred the development of amino acids with unnatural side chains. The bulky, hydrophobic cyclohexyl group of D-Cyclohexylglycine offers a distinct advantage; its incorporation into a peptide chain can render the molecule resistant to degradation by peptidases and proteinases, thereby increasing its pharmacological stability and bioavailability. acs.orgresearchgate.net
Early synthetic routes often focused on producing these compounds in sufficient quantities for research, with methods evolving to achieve higher purity and stereoselectivity. For instance, D-cyclohexylglycine can be synthesized from D-phenylglycine. google.com Over time, the focus has shifted to creating more complex, substituted cyclohexylglycine scaffolds to explore detailed structure-activity relationships (SAR) for specific biological targets. acs.orgnih.gov This evolution from a simple, novel amino acid to a versatile scaffold for medicinal chemistry highlights the growing sophistication in the rational design of therapeutic molecules. pressbooks.pub
Significance of H D Chg Oh.hcl Within Amino Acid and Peptide Chemistry
The significance of H-D-Chg-OH.HCl lies in its dual nature: the structural properties of the D-Cyclohexylglycine molecule and the practical advantages conferred by its formulation as a hydrochloride salt.
As a non-standard amino acid, D-Cyclohexylglycine is a crucial building block in peptide synthesis. chemimpex.comchemimpex.com Its defining feature is the cyclohexyl side chain, which is a saturated aliphatic ring. This group imparts significant hydrophobicity and steric bulk, which can be strategically used to influence the secondary structure (e.g., α-helices or β-sheets) of a peptide. nih.gov By replacing a natural amino acid with D-Cyclohexylglycine, researchers can create peptides with improved pharmacokinetic profiles, enhanced stability, and controlled conformations, which are critical for binding to specific biological targets like enzymes or receptors. researchgate.netchemimpex.com The Fmoc-protected version, Fmoc-D-Cyclohexylglycine, is widely used in solid-phase peptide synthesis (SPPS) for the controlled, stepwise assembly of complex peptide chains. chemimpex.com
The hydrochloride (.HCl) component of the compound is also of great practical importance. D-Cyclohexylglycine, like other amino acids, is an amine and can be unstable or have poor solubility in its free base form. By reacting it with hydrogen chloride, a strong acid, it forms a stable, crystalline hydrochloride salt. scbt.comwikipedia.org This salt form is generally more soluble in the solvents used for peptide coupling reactions and has a longer shelf-life, making it a reliable and convenient reagent for laboratory use.
Interactive Table: Chemical Properties and Identifiers for this compound
| Property | Value |
|---|---|
| IUPAC Name | (2R)-2-amino-2-cyclohexylacetic acid;hydrochloride |
| Synonyms | D-2-Cyclohexylglycine hydrochloride, H-Cyclohexyl-D-Gly-OH·HCl |
| CAS Number | 61367-40-6 |
| Molecular Formula | C₈H₁₅NO₂·HCl |
| Molecular Weight | 193.67 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | >220°C |
Research Trajectories and Open Questions Pertaining to H D Chg Oh.hcl
Established Synthetic Pathways for D-Cyclohexylglycine Frameworks
Several routes have been developed to access the D-enantiomer of cyclohexylglycine, ensuring control over the stereochemistry at the α-carbon.
Enantioselective Synthesis Approaches for D-Chg Derivatives
Asymmetric Hydrogenation of Enamide Precursors: A highly effective method involves the asymmetric hydrogenation of enamide precursors. These precursors are typically synthesized by condensing cyclohexanecarboxaldehyde (B41370) with acetamidomalonate. Utilizing chiral catalysts, such as Rhodium-DuPHOS complexes, under controlled conditions (e.g., 50–100 bar H₂ pressure in methanol (B129727) at 25–40°C) allows for the achievement of high enantiomeric excesses (ee > 98%) for the desired D-cyclohexylglycine product.
Hydrogenation of Phenylglycine: An alternative strategy involves the catalytic hydrogenation of enantiomerically pure (S)-phenylglycine. This process converts the aromatic phenyl ring into a saturated cyclohexyl ring. However, this method can be accompanied by side reactions, including the hydrogenolysis of the benzylic amino group, leading to the formation of cyclohexaneacetic acid, and a potential risk of racemization at the chiral center. tandfonline.com
Enzymatic Resolution: Racemic mixtures of cyclohexylglycine or its derivatives can be resolved into their individual enantiomers through enzymatic processes. For instance, the enzymatic splitting of N-acetyl-DL-α-cyclohexylglycine has been successfully employed to obtain enantiomerically enriched forms, with reports indicating up to 99% ee for the (S)-enantiomer. tandfonline.comgoogle.com
Cinchona Alkaloid-Catalyzed Aza-Henry Reaction: A multi-step synthetic protocol can be initiated from aliphatic aldehydes. This approach utilizes a cinchona alkaloid-catalyzed aza-Henry reaction with bromonitromethane, followed by an umpolung amide synthesis. This sequence can yield D-α-amino amides, with high enantiomeric ratios often observed, depending on the specific nitroalkane donors employed. rsc.org
Strecker Synthesis followed by Resolution: While not a direct enantioselective synthesis, the Strecker reaction, starting from cyclohexanecarboxaldehyde, can efficiently produce DL-α-cyclohexylglycine. Subsequent resolution, either through chemical means or enzymatic methods, is then necessary to isolate the enantiomerically pure D-form. tandfonline.comgoogle.com
Role of Hydrochloric Acid in Salt Formation and Purification
The conversion of D-cyclohexylglycine (D-Chg) into its hydrochloride salt, this compound, is a crucial step for its isolation, purification, and subsequent handling. Hydrochloric acid plays several vital roles in this process:
Enhanced Stability: Amino acid hydrochloride salts generally exhibit superior stability compared to their free base counterparts. The presence of the chloride counterion helps to protect the molecule from degradation, thereby extending its shelf life and preserving its chemical integrity. quora.com
Improved Solubility: Hydrochloride salts typically demonstrate significantly higher water solubility than the corresponding free amino acids. This enhanced solubility is advantageous for various applications, including formulation and facilitating handling in aqueous reaction media or during purification procedures. quora.commyskinrecipes.comontosight.aichemimpex.com
Facilitated Purification: The formation of the hydrochloride salt often leads to the precipitation of a crystalline solid, which can be readily isolated through filtration and washing. This crystalline nature aids in achieving high purity. For example, treating D-Chg with anhydrous HCl gas in solvents like dichloromethane (B109758) or ethyl acetate (B1210297) promotes rapid salt formation, yielding a white crystalline solid that can be purified by filtration and drying. The purity of the final product can exceed 99% when using carefully prepared HCl gas.
pH Control: In specific synthetic or formulation steps, the addition of HCl can also serve the purpose of adjusting the pH of the reaction mixture. quora.com
Advanced Synthetic Strategies and Novel Coupling Techniques
Development of Efficient and Scalable Synthetic Routes
The increasing demand for D-cyclohexylglycine in diverse applications necessitates the development of efficient and scalable synthetic pathways.
Continuous Flow Synthesis: The application of continuous flow chemistry has proven advantageous for the synthesis of D-Chg and its hydrochloride salt. This approach allows for enhanced control over reaction parameters, minimizes the need for intermediate isolation (telescoping), and can lead to improved yields and reduced waste generation. For instance, one study reported a reduction in the E-factor from 4173 in batch processes to 489 in flow processes.
Gram-Scale Production: Synthetic methods have been optimized to facilitate the routine production of substituted cyclohexylglycines on a gram scale, which is essential for preclinical research and early-stage development. acs.org
C-H Functionalization: Modern synthetic chemistry increasingly leverages C-H functionalization strategies. Photo-mediated C-H functionalization and palladium-catalyzed C-H olefination offer direct pathways to non-proteinogenic amino acids by enabling the modification of existing proteinogenic amino acids or simple amines. These techniques often operate under mild conditions and can present more environmentally sustainable alternatives. mdpi.comnih.govacs.org
Exploration of Alternative Protecting Group Chemistries
In the synthesis of D-cyclohexylglycine and its derivatives, particularly for applications in peptide synthesis or the construction of complex molecules, the strategic use of protecting groups is of paramount importance. These groups temporarily mask reactive functional groups, thereby enabling selective chemical transformations.
Common Protecting Groups: Standard protecting groups for the amine functionality of amino acids include the tert-butyloxycarbonyl (Boc) group, which is typically removed under acidic conditions (e.g., trifluoroacetic acid, HCl), and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed under basic conditions (e.g., piperidine). jocpr.comorganic-chemistry.orgsigmaaldrich.comantispublisher.or.id The carboxyl group is often protected as an ester, such as a methyl ester. chemimpex.com
Orthogonal Protection Strategies: The principle of orthogonal protecting groups is crucial for multistep syntheses. These groups are designed to be selectively removable in the presence of other protecting groups, thereby allowing for precise control over reaction sequences. For example, a molecule might incorporate both a Boc-protected amine and an Fmoc-protected amine, enabling the selective deprotection and subsequent functionalization of one site without affecting the other. jocpr.comorganic-chemistry.orgsigmaaldrich.comantispublisher.or.id Derivatives of D-cyclohexylglycine, such as Boc-protected forms, are commercially available and utilized in synthetic procedures. netascientific.com
Protecting-Group-Free Synthesis: While protecting groups are indispensable tools, ongoing research also explores the development of "protecting-group-free" synthetic strategies to streamline processes and reduce the number of synthetic steps. However, this approach is more commonly observed in areas such as glycosylation chemistry. beilstein-journals.org
Derivatization Strategies for this compound
This compound serves as a versatile intermediate that can be further modified to generate a variety of derivatives with tailored properties for specific applications.
Esterification: The carboxylic acid group can be readily converted into esters, such as the methyl ester, which is often isolated as the hydrochloride salt (e.g., D-2-Cyclohexylglycine methyl ester hydrochloride). chemimpex.com
Amidation: The carboxylic acid moiety can also be transformed into amide linkages, a common reaction employed in peptide synthesis or for the creation of other functionalized molecules. rsc.org
Peptide Synthesis: D-cyclohexylglycine and its protected derivatives are frequently incorporated into peptide sequences. The bulky and hydrophobic nature of the cyclohexyl side chain can significantly influence the peptide's conformation, stability, and pharmacokinetic profile, making it a valuable component in the design of peptide-based drugs and peptidomimetics. netascientific.comchemimpex.com
N-Acetylation and Resolution: As previously noted in the synthesis section, the N-acetylation of DL-α-cyclohexylglycine hydrochloride, followed by enzymatic resolution, represents a known strategy for obtaining enantiomerically pure forms of the amino acid. google.com
Compound Name Table
| Full Name | Abbreviation | CAS Number |
| D-Cyclohexylglycine hydrochloride | This compound | 61367-40-6 |
Principles of Stereochemistry in D-Cyclohexylglycine Structures
The stereochemistry of D-Cyclohexylglycine (H-D-Chg-OH) is primarily defined by the spatial arrangement of substituents around its chiral center and the conformational dynamics of its cyclohexyl ring. These structural features are critical in determining the molecule's interactions and reactivity in a three-dimensional context.
Chiral Center Analysis and Configuration Assignment (R/S Nomenclature)
H-D-Chg-OH possesses a single stereogenic center at the alpha-carbon (Cα), the carbon atom bonded to the amino group, the carboxyl group, a hydrogen atom, and the cyclohexyl group. nih.gov Since this carbon is attached to four different substituents, the molecule is chiral and can exist as a pair of enantiomers.
The absolute configuration of this chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules. msu.edu This system assigns a priority to each of the four groups attached to the stereocenter based on atomic number. youtube.com For D-Cyclohexylglycine, the priorities are assigned as follows:
-NH2 (amino group): The nitrogen atom has a higher atomic number (7) than the carbon atoms of the other groups.
-COOH (carboxyl group): The carbon is bonded to two oxygen atoms.
-C6H11 (cyclohexyl group): The carbon is bonded to other carbon atoms and hydrogen atoms.
-H (hydrogen atom): The hydrogen atom has the lowest atomic number (1).
To assign the configuration, the molecule is oriented so that the lowest-priority group (hydrogen) points away from the viewer. msu.edumasterorganicchemistry.com The sequence from the highest priority group (1) to the third-highest priority group (3) is then traced. For H-D-Chg-OH, this path proceeds in a clockwise direction, which corresponds to an (R) configuration. nih.gov Therefore, the systematic name for D-Cyclohexylglycine is (2R)-amino(cyclohexyl)ethanoic acid. cymitquimica.com The "D" designation is a historical nomenclature related to glyceraldehyde but for this amino acid, it corresponds to the (R) configuration. googleapis.comquora.com
| Priority | Substituent Group | Reason for Priority |
|---|---|---|
| 1 | -NH2 | Highest atomic number attached to the chiral center (Nitrogen, Z=7) |
| 2 | -COOH | Carbon attached to two oxygens (higher atomic number than carbon) |
| 3 | -C6H11 (Cyclohexyl) | Carbon attached to other carbons |
| 4 | -H | Lowest atomic number (Hydrogen, Z=1) |
Conformational Analysis of the Cyclohexyl Moiety and its Influence on Stereospecificity
The cyclohexyl group is not a static, planar ring; it exists predominantly in a low-energy chair conformation to minimize angular and torsional strain. utdallas.edu In a substituted cyclohexane (B81311), the substituent can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). These two chair conformations can interconvert via a "ring flip."
For the cyclohexyl group in H-D-Chg-OH, the entire amino acid residue acts as a substituent on the cyclohexane ring. Conversely, from the perspective of the amino acid's chiral center, the bulky cyclohexyl moiety has its own conformational preferences that create a specific steric environment. The chair conformation with the amino acid substituent in the equatorial position is significantly more stable than the conformation where it is in the axial position. utdallas.edu This preference is due to the avoidance of steric hindrance, specifically 1,3-diaxial interactions, that would occur if the bulky group were in the axial position.
This conformational locking, or strong preference for the equatorial position, has a profound influence on the stereospecificity of reactions involving H-D-Chg-OH. nih.gov It dictates the most likely trajectory for an incoming reagent, as one face of the molecule is more sterically accessible than the other. This control over the approach of reactants is a key principle in asymmetric synthesis, where the conformation of the substrate directs the formation of a specific stereoisomer. cureffi.org
| Substituent Position | Relative Stability | Key Steric Interactions |
|---|---|---|
| Equatorial | More Stable (Favored) | Minimal steric strain |
| Axial | Less Stable (Disfavored) | 1,3-Diaxial interactions with axial hydrogens |
Stereoselective Transformations Involving this compound
The well-defined stereochemistry of H-D-Chg-OH makes it a valuable building block in stereoselective synthesis, where the goal is to produce a specific stereoisomer of a product.
Diastereoselective Reactions and Product Formation
Diastereoselective reactions are transformations that preferentially form one diastereomer over others. saskoer.canumberanalytics.com When a molecule that is already chiral, such as H-D-Chg-OH, undergoes a reaction that creates a new stereocenter, the existing chiral center can influence the configuration of the new one. This phenomenon is known as substrate-controlled diastereoselection.
Research has shown the use of D-cyclohexylglycine derivatives in diastereoselective reactions, such as domino reactions for the synthesis of complex heterocyclic structures. researchgate.net For instance, in peptide synthesis, coupling H-D-Chg-OH with another chiral amino acid results in the formation of a dipeptide with two chiral centers. The resulting products are diastereomers, and due to steric and electronic interactions dictated by the (R)-configuration of the cyclohexylglycine, one diastereomer is often formed in greater yield than the other. researchgate.net The bulky, conformationally restricted cyclohexyl group effectively shields one face of the reacting center (e.g., the amine or carboxylate group), forcing the incoming reactant to approach from the less hindered side. cureffi.org This leads to a predictable and selective formation of a specific diastereomeric product. acs.org
Enantiomeric Excess Determination and Chiral Purity Assessment
Enantiomeric excess (ee) is a measure of the purity of a chiral sample. wikipedia.org It quantifies the degree to which one enantiomer is present in a greater amount than the other and is a critical parameter in asymmetric synthesis. masterorganicchemistry.com It is calculated as the absolute difference in the mole fractions of the two enantiomers, often expressed as a percentage. wikipedia.orglibretexts.org A completely pure single enantiomer has an ee of 100%, while a racemic mixture (50:50 of both enantiomers) has an ee of 0%. wikipedia.org
Assessing the chiral purity of H-D-Chg-OH or products derived from it requires analytical techniques capable of distinguishing between enantiomers. A common and powerful method is chiral High-Performance Liquid Chromatography (HPLC). acs.org This technique uses a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated. The relative area of the peaks in the resulting chromatogram allows for the precise calculation of the enantiomeric excess.
Other methods for determining ee include mass spectrometry, where chiral selectors can be used to form diastereomeric complexes that can be distinguished, and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating or derivatizing agents. ucdavis.edugoogle.com
| % of (R)-Enantiomer | % of (S)-Enantiomer | Enantiomeric Excess (% ee) | Calculation |
|---|---|---|---|
| 100% | 0% | 100% | |100 - 0| |
| 95% | 5% | 90% | |95 - 5| |
| 75% | 25% | 50% | |75 - 25| |
| 50% | 50% | 0% | |50 - 50| |
Analytical Research Methodologies for H D Chg Oh.hcl
Spectroscopic Characterization Techniques in Structural Elucidation
Spectroscopic methods are fundamental for confirming the chemical structure and identifying functional groups within H-D-Chg-OH.HCl.
Advanced NMR Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. For this compound, ¹H NMR would reveal characteristic signals for the cyclohexyl protons, the α-proton, and the amine protons, while ¹³C NMR would show distinct resonances for the carbonyl carbon, the α-carbon, and the carbons of the cyclohexyl ring. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can further confirm connectivity and spatial relationships between atoms, providing unambiguous structural assignment .
Mass Spectrometry for Molecular Confirmation and Purity Analysis
Mass Spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of this compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) or Orbitrap analyzers can accurately measure the mass-to-charge ratio (m/z) of the protonated or deprotonated molecule, thereby confirming its identity . High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the exact molecular formula. MS can also be used in conjunction with chromatographic techniques (LC-MS) to identify and quantify impurities, providing insights into the purity profile of the compound copernicus.org.
Infrared and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are employed to identify the characteristic functional groups present in this compound. IR spectroscopy typically shows absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the protonated amine, and C-H stretching and bending vibrations from the cyclohexyl ring and α-carbon copernicus.org. The presence of the hydrochloride salt is often indicated by broad absorption bands in the 2500–3000 cm⁻¹ region, attributed to the N⁺-H stretching vibration . Raman spectroscopy can provide complementary information, particularly on vibrations involving non-polar bonds or symmetric stretching modes, offering further confirmation of the molecular structure copernicus.org.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are indispensable for assessing the purity of this compound and quantifying its presence in samples, as well as for separating enantiomers.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and quantifying its concentration. Reversed-phase HPLC (RP-HPLC) is commonly used, employing a stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of water, acetonitrile, and a buffer) to separate the compound from potential impurities and degradation products ekb.egresearchgate.net. Detection is typically performed using UV-Vis spectroscopy, as amino acid derivatives often possess chromophores or can be derivatized to enhance UV absorbance. The retention time and peak area under specific chromatographic conditions are used for identification and quantification against a calibration curve ekb.egresearchgate.net. For this compound, HPLC is critical for ensuring enantiomeric purity, often exceeding 99.9% for the D-form .
Chiral Chromatography for Enantiomeric Separation and Quantification
Given that this compound possesses a chiral center, chiral chromatography is essential for separating and quantifying its enantiomers, ensuring the desired D-configuration and assessing enantiomeric excess (ee). Chiral HPLC columns, which contain a chiral stationary phase (CSP), are used to achieve this separation dtic.mil. The mobile phase composition and flow rate are optimized to resolve the D- and L-enantiomers of cyclohexylglycine. The quantification of the enantiomeric purity is typically reported as the percentage of the D-enantiomer relative to the total amount of both enantiomers. For this compound, a high enantiomeric purity, often greater than 99.9% D-form with less than 0.1% L-enantiomer, is a critical quality attribute .
Compound Name List:
this compound
D-Cyclohexylglycine hydrochloride
D-Chg-OH hydrochloride
(R)-2-Amino-2-cyclohexylacetic acid hydrochloride
(R)-alpha-Aminocyclohexaneacetic acid hydrochloride
H-D-Chg-OH*HCl
D-Cyclohexylglycine
D-Chg
H-D-Chg-OMe·HCl (Methyl ester derivative)
Chlorhexidine hydrochloride (Mentioned in context of HPLC method validation)
Hexamidine Di-isethionate (Mentioned in context of HPLC method validation)
p-chlorocresol (Mentioned in context of HPLC method validation)
Ritodrine hydrochloride (Mentioned in context of HPLC method validation)
Ivabradine hydrochloride (Mentioned in context of HPLC method validation)
Hydrogen chloride (HCl)
Deuterium chloride (DCl)
X-ray Crystallography in Solid-State Structure Determination
X-ray crystallography is a fundamental analytical technique employed to elucidate the precise three-dimensional arrangement of atoms within a crystalline solid nih.govazolifesciences.com. This method is indispensable for understanding the molecular architecture, chemical bonding, and intermolecular interactions that define a compound's solid-state properties azolifesciences.com. The process hinges on the interaction of X-rays with the ordered lattice of a crystal, leading to a characteristic diffraction pattern from which the atomic structure can be computationally reconstructed nih.govazolifesciences.com.
Methodology of X-ray Crystallography
The cornerstone of X-ray crystallography is the acquisition of a suitable single crystal of the compound of interest azolifesciences.com. This crystal is then mounted and subjected to a beam of monochromatic X-rays, typically with wavelengths on the order of 0.1 nanometers, which are comparable to atomic radii azolifesciences.com. As the X-rays interact with the electron clouds of the atoms within the crystal lattice, they are diffracted in specific directions, creating a pattern of spots known as reflections on a detector nih.govazolifesciences.com. The precise positions and intensities of these diffraction spots are directly related to the crystal's symmetry, unit cell dimensions, and the arrangement of atoms within it nih.gov.
Research Findings for this compound
Specific research findings detailing the solid-state structure of this compound, identified as D-Cyclohexylglycine hydrochloride, through X-ray crystallography were not identified within the scope of the provided search results. Consequently, detailed crystallographic data, such as unit cell parameters, space group assignments, atomic coordinates, or precise bond lengths and angles determined by X-ray diffraction for this particular compound, cannot be presented.
Compound Information
The compound under consideration, this compound, is chemically identified as D-Cyclohexylglycine hydrochloride.
| Property | Value | Source |
| Common Name | D-Cyclohexylglycine hydrochloride | chemsrc.comiris-biotech.de |
| CAS Number | 61367-40-6 / 14328-52-0 | chemsrc.comiris-biotech.de |
| Molecular Formula | C8H16ClNO2 | chemsrc.com |
| Molecular Weight | 193.67 g/mol | chemsrc.com |
Computational Studies and Molecular Modeling of H D Chg Oh.hcl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations solve the Schrödinger equation to determine the electronic structure and properties of molecules. scirp.org These methods are broadly categorized into ab initio and density functional theory approaches, providing a foundational understanding of a molecule's geometry, energy, and chemical reactivity.
Density Functional Theory (DFT) is a robust quantum mechanical method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. This approach offers a favorable balance between computational cost and accuracy, making it widely used for predicting molecular geometries, vibrational frequencies, and reaction energies. researchgate.net
For a molecule like H-D-Chg-OH.HCl, DFT calculations can optimize the molecular geometry to find its most stable three-dimensional structure. These calculations yield crucial energetic data, such as the total energy of the molecule, which is vital for comparing the stability of different conformers or predicting the thermodynamics of potential reactions. While specific DFT studies focused solely on this compound are not prevalent in the reviewed literature, DFT has been employed to support mechanistic findings in studies involving complex scaffolds derived from unusual amino acids. researchgate.net For instance, DFT can elucidate electronic properties like the distribution of charges on atoms and the energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity.
| Calculated Property | Description | Illustrative Value |
|---|---|---|
| Optimized Bond Length (Cα-Cβ) | The equilibrium distance between the alpha-carbon and the first carbon of the cyclohexyl ring. | Data not available in cited literature |
| Mulliken Atomic Charge (N-terminus) | The partial charge on the nitrogen atom of the amino group, indicating its electrostatic potential. | Data not available in cited literature |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. | Data not available in cited literature |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. | Data not available in cited literature |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parameterization. These methods provide highly accurate results, although they are typically more computationally demanding than DFT. They are particularly valuable for conformational analysis, which involves determining the relative energies and geometries of a molecule's different spatial arrangements (conformers).
While specific ab initio studies on the this compound monomer were not identified, computational studies on polycyclohexylglycolide, a polymer comprised of D-cyclohexylglycolide units, offer significant insights into the molecule's intrinsic conformational tendencies. scirp.org Such studies have shown that polymers with cyclic side chains directly attached to the backbone, like polycyclohexylglycolide, tend to adopt stable left-handed helical structures. scirp.orgsemanticscholar.org This stability is dictated by a network of interactions, including hydrophobic interactions between the cyclohexyl side chains. scirp.orgsemanticscholar.org These findings suggest that the cyclohexylglycine residue has a strong inherent preference for specific backbone torsion angles (φ, ψ values), which would be the primary focus of an ab initio conformational analysis of the monomer. semanticscholar.org
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations generate a trajectory that reveals the conformational landscape of a molecule, showing how it flexes, folds, and interacts with its environment. MD simulations have been utilized in studies involving D-cyclohexylglycine derivatives to understand their dynamic behavior. core.ac.ukebi.ac.uk
The surrounding solvent can profoundly influence the conformational preferences of a molecule. MD simulations are ideally suited to explore these effects by explicitly including solvent molecules (such as water) in the simulation box. Studies on polycyclohexylglycolide have used MD simulations with a Simple Point Charge (SPC) water model to investigate the interaction between the polymer and an aqueous environment. scirp.orgsemanticscholar.org The results of these simulations provide a detailed view of how water molecules approach and interact with the polymer backbone. scirp.orgsemanticscholar.org Such analyses can reveal whether certain parts of the molecule are more exposed to the solvent and how solvation influences the stability of different conformations, which is critical for understanding the behavior of this compound in biological fluids.
A key application of computational modeling is to understand how a small molecule (ligand) binds to a biological target (receptor), such as a protein. D-cyclohexylglycine is often incorporated into larger molecules, like peptide-based enzyme substrates, to probe these interactions.
A notable example involves a fluorigenic peptide substrate, Pefa9, which contains a D-cyclohexylglycine residue and is used to measure the activity of coagulation Factor IXa. portlandpress.com Computational methods merging molecular dynamics with structural refinement have been used to study how Factor IXa's substrate-binding site adapts upon interaction. portlandpress.com These models revealed that flexible surface loops surrounding the active site, such as the 60-loop and the 148-loop, exhibit significant conformational flexibility, which is crucial for accommodating the substrate. portlandpress.com The bulky, hydrophobic cyclohexyl group of the D-Chg residue plays a specific role in these interactions, fitting into a corresponding hydrophobic pocket within the enzyme's active site. Modeling these interactions helps to explain the basis of substrate specificity and provides a foundation for designing potent and selective inhibitors.
| Component | Description | Example from Factor IXa Study portlandpress.com |
|---|---|---|
| Ligand | The molecule that binds to the receptor. | Pefa9 substrate (MeS-D-Chg-Gly-Arg-AMC) |
| Receptor | The biological macromolecule (protein) to which the ligand binds. | Coagulation Factor IXa |
| Binding Site | The specific region on the receptor where the ligand interacts. | Catalytic active site, including flexible surface loops (e.g., 60-loop, 148-loop) |
| Key Interactions | The non-covalent forces stabilizing the complex. | Hydrophobic interactions involving the D-Chg cyclohexyl ring; electrostatic interactions with Arg. |
| Computational Method | The simulation technique used to model the interaction. | Ensemble refinement (combining MD and structural data) |
In Silico Approaches to Reaction Mechanism Elucidation
In silico (meaning "in silicon," i.e., performed on a computer) approaches encompass a wide range of computational methods used to predict chemical phenomena, including the step-by-step pathways of chemical reactions. While studies specifically detailing the reaction mechanisms of this compound were not found in the reviewed literature, broader in silico modeling is frequently applied in the development of drugs containing unusual amino acids.
For example, in silico pharmacokinetic and pharmacodynamic (PK/PD) models are constructed to predict how a drug is absorbed, distributed, metabolized, and excreted by the body, and to correlate its concentration with its therapeutic effect. researchgate.netgoogle.com These models are crucial for projecting appropriate dosing regimens in humans based on preclinical data. google.com Such computational approaches are part of the modern drug discovery pipeline and are applied to complex peptide-based therapeutics, which may include residues like D-cyclohexylglycine to enhance stability or potency. researchgate.net
Transition State Characterization and Reaction Pathway Analysis
The characterization of transition states and the analysis of reaction pathways are fundamental aspects of computational chemistry, providing insights into the mechanisms, kinetics, and thermodynamics of chemical reactions. chinesechemsoc.orgnih.gov For a molecule like this compound, this could involve studying its synthesis, degradation, or interaction with other molecules.
Transition State Theory in Computational Chemistry
Transition state (TS) theory is used to calculate the rates of chemical reactions. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. The elucidation of TS structures is crucial for understanding reaction mechanisms. nih.gov Advanced machine learning models and quantum chemical methods are now being employed to predict TS structures with high accuracy, even for complex organic reactions. chinesechemsoc.org
Reaction Pathway Analysis
Once a transition state is located, the entire reaction pathway can be mapped out using methods like Intrinsic Reaction Coordinate (IRC) calculations. This traces the path from the transition state down to the reactants and products, confirming that the identified TS connects the desired chemical species. For a molecule with a flexible cyclohexyl group like D-Cyclohexylglycine, conformational analysis would be a critical first step in any reaction pathway study to identify the lowest energy conformers of reactants, products, and transition states.
While specific studies on this compound are not available, research on similar molecules provides a template for such analyses. For instance, computational studies on the reactions of other amino acids or molecules with similar functional groups often employ Density Functional Theory (DFT) to model reaction profiles and characterize transition states. nih.gov
| Computational Method | Application in Reaction Pathway Analysis |
| Density Functional Theory (DFT) | Calculation of energies of reactants, products, and transition states. |
| Ab initio methods | High-accuracy energy calculations for key points on the potential energy surface. |
| Intrinsic Reaction Coordinate (IRC) | Mapping the minimum energy path connecting reactants and products via the transition state. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule and its interactions over time. |
Prediction of Spectroscopic Signatures
Computational methods are widely used to predict and interpret spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for identifying molecules and understanding their structural and electronic properties.
Vibrational Spectroscopy (IR and Raman)
Theoretical calculations, typically using DFT, can predict the vibrational frequencies and intensities of a molecule. mdpi.com These calculated spectra can be compared with experimental data to assign specific vibrational modes to the stretching and bending of bonds within the molecule. For this compound, this would involve calculating the vibrational frequencies associated with the carboxylic acid, amine, and cyclohexyl groups. Anharmonic calculations are often necessary to achieve better agreement with experimental spectra, especially for systems with significant hydrogen bonding. inrim.it
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR chemical shifts and coupling constants can also be calculated using quantum mechanical methods. These calculations help in assigning peaks in experimental NMR spectra and can provide detailed information about the 3D structure and conformation of the molecule in solution.
| Spectroscopic Technique | Predicted Parameters | Computational Method |
| Infrared (IR) Spectroscopy | Vibrational frequencies, IR intensities | DFT, Ab initio |
| Raman Spectroscopy | Vibrational frequencies, Raman activities | DFT, Ab initio |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts, Coupling constants | DFT (GIAO method) |
Biological and Biochemical Interactions of H D Chg Oh.hcl and Its Derivatives
Role as a Building Block in Bioactive Peptides and Peptidomimetics
Non-proteinogenic amino acids (NPAAs), including D-Cyclohexylglycine, are crucial for enhancing the properties of peptide-based therapeutics nih.govnih.gov. Incorporating NPAAs into peptide sequences can significantly improve their stability, potency, permeability, and bioavailability compared to peptides composed solely of natural amino acids, which often suffer from poor stability in biological conditions nih.govnih.gov. D-Cyclohexylglycine, with its rigid cyclohexyl side chain, is particularly useful in peptidomimetics – synthetic analogs that mimic the biological activity of natural peptides sigmaaldrich.comsmolecule.com. This incorporation can alter the peptide's tertiary structure, leading to improved in vivo stability, enhanced potency, and better selectivity for biological targets sigmaaldrich.comsmolecule.com. For instance, D-cyclohexylglycine has been used to substitute amino acids in peptidomimetics to study protein-protein interactions and design novel therapeutic agents smolecule.com. Its rigid structure can also help in optimizing peptide conformation for better binding to target receptors .
Interactions with Biomolecular Targets
The specific structural features of D-Cyclohexylglycine allow it to interact with various biomolecular targets, influencing enzyme activity and receptor binding.
Enzyme Binding and Inhibition Mechanisms
D-Cyclohexylglycine derivatives have been investigated for their ability to inhibit enzymes. For example, substituted 4-amino cyclohexylglycine analogues have shown potent inhibitory properties against dipeptidyl peptidase IV (DP-IV) nih.gov. One such analogue, bis-sulfonamide 15e, demonstrated a potent 2.6 nM inhibition of DP-IV with excellent selectivity nih.gov. Other derivatives, like 2,4-difluorobenzenesulfonamide (B83623) 15b, combined acceptable in vitro profiles with good pharmacokinetic properties in rats, showing oral efficacy in glucose tolerance tests nih.gov. The incorporation of cyclohexylglycine into platinum complexes has also been studied for anticancer activity, where the amino acid ligand influences the complex's interaction with DNA and its cellular uptake nih.govresearchgate.netacs.org. While specific mechanisms of enzyme inhibition for H-D-Chg-OH.HCl itself are not detailed in the provided search results, its structural similarity to natural amino acids suggests potential interactions with enzymes that process amino acids or peptides.
Receptor Ligand Studies and Binding Affinities
D-Cyclohexylglycine has been identified as an antagonist at certain glutamate (B1630785) receptors smolecule.com. Its structural resemblance to glycine (B1666218) allows it to interact with glycine receptors, potentially influencing neurotransmission and synaptic plasticity smolecule.com. Research has shown that it can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory smolecule.com. These interactions position D-Cyclohexylglycine as a candidate for research into neurological conditions where modulation of glutamate signaling is important smolecule.com. Ligand binding affinity is a critical parameter in drug discovery, typically measured by dissociation constants (KD) or inhibition constants (Ki), where lower values indicate higher affinity wikipedia.orgmalvernpanalytical.comgiffordbioscience.com. While specific KD or Ki values for this compound at particular receptors are not explicitly detailed in the provided snippets, its role as a receptor modulator implies measurable binding affinities.
Metabolic Pathways and Biotransformation Studies
Drug metabolism, or biotransformation, involves the enzymatic alteration of substances within the body, primarily for detoxification and elimination longdom.orgnih.govslideshare.net. Phase I metabolism typically introduces or exposes polar functional groups through oxidation, reduction, or hydrolysis, increasing the compound's polarity nih.govsigmaaldrich.com. Phase II metabolism involves conjugation reactions, attaching hydrophilic groups to further enhance water solubility and facilitate excretion longdom.orgnih.gov. While specific metabolic pathways for this compound are not extensively detailed, its nature as an amino acid derivative suggests it would likely be subject to general amino acid catabolism or conjugation pathways if absorbed into the body. For instance, amino acids can undergo deamination, decarboxylation, or conjugation with glucuronic acid or sulfate (B86663) longdom.orgmuni.cz. The presence of the cyclohexyl ring might influence its metabolic fate compared to simpler amino acids.
Investigation of Cellular Uptake Mechanisms
Compound Names Table:
| Common Name/Abbreviation | Full Chemical Name |
| This compound | D-Cyclohexylglycine hydrochloride |
| D-Cyclohexylglycine | D-Cyclohexylglycine |
| Chg | Cyclohexylglycine |
| NPAA | Non-proteinogenic amino acid |
| DP-IV | Dipeptidyl peptidase IV |
| NMDA | N-methyl-D-aspartate |
| KD | Dissociation constant |
| Ki | Inhibition constant |
| IC50 | Half maximal inhibitory concentration |
| EC50 | Half maximal effective concentration |
| Emax | Maximum effect |
| Bmax | Maximum binding capacity |
| kon / ka | Rate of association |
| koff / kd | Rate of dissociation |
Applications in Medicinal Chemistry and Chemical Biology Research
Design and Synthesis of Novel Bioactive Compounds
H-D-Chg-OH.HCl serves as a versatile chiral building block for the creation of new molecular entities with potential therapeutic applications. Its incorporation into molecular scaffolds can significantly influence the physicochemical and pharmacokinetic properties of the resulting compounds.
Prodrug Strategies and Targeted Delivery Systems
The cyclohexyl group present in this compound enhances the lipophilicity of molecules, which can be leveraged in prodrug design to improve membrane permeability and oral bioavailability chemimpex.com. This increased lipophilicity is crucial for enhancing cellular uptake and tissue distribution of drug candidates. Furthermore, the inherent rigidity and resistance to proteolytic degradation associated with the cyclohexyl moiety contribute to improved metabolic stability, a key consideration for prodrugs designed for sustained release or enhanced in vivo half-life . While specific prodrug formulations directly utilizing this compound were not detailed in the reviewed literature, its structural attributes align with the principles of prodrug development aimed at optimizing drug delivery and efficacy ijpsjournal.commdpi.comijnrd.orgmdpi.com.
Development of Chemical Probes for Biological Systems
Although direct applications of this compound as a chemical probe were not explicitly identified in the provided research, its structure positions it as a potential component for designing novel chemical probes. As a non-natural amino acid, it can be incorporated into larger molecular architectures to confer specific binding characteristics or to serve as a structural element that influences the probe's interaction with biological targets. Chemical probes are indispensable tools in chemical biology for elucidating biological pathways and identifying drug targets nih.govchemicalprobes.org. The versatility of this compound as a synthetic building block suggests its potential utility in constructing sophisticated molecular probes for various biological investigations.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds. Derivatives incorporating the cyclohexylglycine scaffold have been instrumental in understanding how structural modifications impact biological activity.
Research into Dipeptidyl Peptidase IV (DPP-IV) inhibitors, for example, has explored the role of non-canonical amino acids like cyclohexylglycine. Modifications to the amino acid residues within peptide-like structures, including the introduction of cyclohexylglycine or related analogues, have been investigated to enhance potency and selectivity doi.orgresearchgate.netpageplace.de.
Table 1: Structure-Activity Relationship (SAR) Data for Cyclohexylglycine Derivatives (Selected Examples)
| Compound ID/Description | GPa IC50 (nM) | GPa (cell) IC50 (nM) | CYP2C9 IC50 (nM) | Notes |
| 6 | 373 (110) | 610 | - | Phenyl ring SAR study |
| 7 (Cyclopentylglycine derivative) | 14 (2) | 321 (85) | 1200 | Effect of ring size modification |
| 8 (Difluoro analog) | 13 (8) | 1005 (223) | 650 | Substitution on cyclohexyl ring |
| 9 (1,4-disubstituted cyclohexane) | 56 | 845 (235) | 180 | Substitution on cyclohexyl ring |
| 10 (1,4-disubstituted cyclohexane) | 556 | 2400 | 210 | Substitution on cyclohexyl ring |
| 16 (α-Methyl cyclohexylglycine analog) | 10 (3) | 350 (60) | 9200 | Modification at α-carbon |
| 22q (2,5-difluoro analogue) | - | - | - | DP-IV inhibitor IC50: 270 nM doi.org |
| 22t (2,4,5-trifluoro analogue) | - | - | - | DP-IV inhibitor IC50: 119 nM doi.org |
Note: Values in parentheses represent standard error. Data primarily sourced from lookchem.com for GPa inhibition, with DP-IV inhibition data cited from doi.org.
Applications in Drug Discovery and Development Pipeline Research
This compound plays a role as a valuable building block within the extensive drug discovery and development pipeline. Its incorporation into potential drug candidates can confer desirable properties such as enhanced lipophilicity, improved metabolic stability, and increased membrane permeability, which are critical for optimizing pharmacokinetic profiles chemimpex.comchemimpex.com. As a non-canonical amino acid, it provides medicinal chemists with a unique structural motif to explore novel therapeutic agents targeting a range of diseases, including those affecting the central nervous system chemimpex.com. The compound's utility extends to the synthesis of complex molecules that undergo rigorous evaluation throughout the preclinical and clinical stages of drug development delta4.aihuntingtonstudygroup.orgresearchgate.net.
Contribution to Peptide and Protein Engineering Studies
In the realm of peptide and protein engineering, this compound serves as a significant non-natural amino acid. Its integration into peptide sequences can significantly enhance resistance to proteolytic degradation due to the steric bulk and conformational rigidity of its cyclohexyl side chain. This property is crucial for increasing peptide stability and prolonging their functional lifetime in vivo nih.gov. Furthermore, its distinct structure can influence peptide conformation and receptor binding interactions, enabling researchers to fine-tune the biological activity of engineered peptides chemimpex.comchemimpex.com. These modified amino acids are essential for developing peptides with tailored properties for therapeutic applications and as research tools nih.govnih.govrsc.org.
Table 2: Comparative Properties of this compound Relevant to Drug Design
| Property | Description / Value | Significance |
| Lipophilicity | Enhanced compared to cysteine or valine derivatives due to cyclohexyl groups. | Improves membrane permeability, beneficial for drug design and delivery. |
| Stability | Rigidity of cyclohexyl group provides conformational rigidity. | Reduces proteolytic degradation in vivo compared to more flexible or oxidizable amino acids (e.g., H-D-Cys-OH·HCl). |
| Enantiomeric Purity | Superior enantiomeric purity (<0.1% L-enantiomer). | Minimizes off-target effects in chiral drug synthesis, ensuring stereochemical integrity. |
| Chemical Handling | Hydrochloride salt form. | Can enhance solubility and handling in synthetic procedures. |
Compound List
this compound
D-Cyclohexylglycine hydrochloride
Boc-D-2-cyclohexylglycine
(S)-cyclohexylglycine
4-amino cyclohexylglycine analogues
D-Cyclohexylglycine
H-D-Cys-OH·HCl
(2R,3R)-3-hydroxyaspartic acid hydrochloride
Fmoc-(2R,3R)-3-hydroxyasparagine-OH
(S)-phenylglycine
Compounds 5 and 6 (4-amino cyclohexylglycine analogues)
Compound 7 (4-aminomethylpyrimidine)
Compound 8 (β-aminoacyl proline)
Compounds 22q and 22t (difluoro/trifluoro analogues)
Compound 16 (α-Methyl cyclohexylglycine analog)
Compounds 24, 25, 26 (AC6C derivatives)
Compounds 27, 28 (Indene and tetrahydronaphthalene derivatives)
Compounds 9 and 10 (1,4-disubstituted cyclohexane (B81311) derivatives)
Compound 7 (cyclopentylglycine derivative)
Bis-sulfonamide 15e
2,4-difluorobenzenesulfonamide (B83623) 15b
1-naphthyl amide 16b
Fmoc-D-Cyclohexylglycine
Future Research Directions and Emerging Paradigms
Integration of H-D-Chg-OH.HCl into Advanced Materials Science Research
The distinct molecular structure of this compound offers significant potential for its use as a monomer in the synthesis of advanced polymers and functional materials. Future research is anticipated to focus on harnessing its specific characteristics to build materials with tailored properties.
Chiral Polymers: The D-configuration of this compound can be used to impart chirality into polymer backbones. chinesechemsoc.org The polymerization of this monomer could lead to the formation of helical polymers with unique chiroptical properties. mdpi.com Such materials are highly sought after for applications in chiral recognition, enantioselective separation, and asymmetric catalysis. chinesechemsoc.orghhu.de Research into poly(d-cyclohexylglycine) has already indicated that the bulky side chain influences the conformational stability of the polymer. researchgate.net
Enhanced Thermomechanical Properties: The rigid and bulky cyclohexyl group is expected to increase the glass transition temperature and thermal stability of polymers into which it is incorporated. This could lead to the development of high-performance plastics and composites suitable for demanding applications in the aerospace and automotive industries.
Functional Nanoparticles: Chiral nanoparticles can be synthesized using amino acid-based molecules as nucleating or stabilizing agents. nih.gov Future work could explore the use of this compound to create chiral nanoparticles for applications in enantioselective crystallization, a process critical to the pharmaceutical industry for obtaining pure enantiomers of drug compounds. nih.gov
Table 1: Potential Applications of this compound in Materials Science
| Potential Application | Key this compound Feature | Anticipated Material Property |
|---|---|---|
| Enantioselective Separation | D-Chiral Center | Chiral recognition capabilities |
| Asymmetric Catalysis | Chiral Scaffolding | Stereoselective reaction control |
| High-Performance Composites | Rigid Cyclohexyl Group | Enhanced thermal and mechanical stability |
Novel Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on non-covalent interactions, is a promising frontier for this compound. Amino acids and their derivatives are exceptional building blocks for self-assembling systems due to their ability to form hydrogen bonds and participate in other weak interactions. acs.orgmdpi.com The amphiphilic nature of this compound—possessing a polar amino acid head and a non-polar cyclohexyl tail—makes it an ideal candidate for creating ordered nanostructures. mdpi.comresearchgate.net
Future investigations could focus on:
Hydrogel Formation: The self-assembly of this compound-containing peptides could lead to the formation of hydrogels. These water-filled networks have applications in tissue engineering, drug delivery, and as scaffolds for 3D cell culture. The properties of the gel could be tuned by modifying the peptide sequence.
Nanotubes and Vesicles: Surfactant-like peptides, which have a hydrophilic head and a hydrophobic tail, are known to self-assemble into nanotubes and nanovesicles. wikipedia.org this compound could be a key component in designing such peptides, with the cyclohexyl group forming the hydrophobic core of the assembled structure. These nanostructures could serve as carriers for drug delivery or as templates for the synthesis of other nanomaterials.
pH-Responsive Materials: By incorporating ionizable amino acids, self-assembling peptide systems can be designed to respond to changes in pH. osti.govnih.gov The amine and carboxylic acid groups of this compound provide handles for creating materials that assemble or disassemble under specific pH conditions, offering potential for targeted therapeutic delivery. nih.gov
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce waste and energy consumption in chemical production. Applying these principles to the synthesis of this compound is a critical area for future research, moving away from traditional methods that may involve harsh reagents and generate significant waste.
Key research directions include:
Biocatalytic Synthesis: The use of enzymes (biocatalysts) offers a highly selective and environmentally benign route to chiral molecules like non-proteinogenic amino acids. nih.govnih.govresearchgate.net Future research could focus on discovering or engineering enzymes, such as specific transaminases or dehydrogenases, that can synthesize the D-enantiomer of cyclohexylglycine with high purity, often in aqueous media under mild conditions. acs.orgnyu.edu This approach would minimize the need for toxic solvents and heavy-metal catalysts.
Aqueous Synthesis: Conducting reactions in water instead of organic solvents is a cornerstone of green chemistry. beilstein-journals.orgbeilstein-journals.org Developing a synthetic route to this compound that is efficient in water would significantly improve its environmental footprint. acs.org
Atom Economy and Waste Reduction: Future synthetic strategies should aim for high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. Technologies such as electrodialysis with bipolar membranes have been proposed for the green production of chiral amino alcohols, by recycling acids and bases and thereby eliminating salt waste. rsc.org Similar strategies could be adapted for this compound synthesis.
Table 2: Comparison of Synthetic Approaches for Chiral Amino Acids
| Feature | Traditional Synthesis | Potential Green Approach |
|---|---|---|
| Catalyst | Often heavy-metal based | Biocatalyst (Enzyme) researchgate.net |
| Solvent | Organic Solvents | Water beilstein-journals.org |
| Byproducts | Significant salt/organic waste | Minimal waste, recyclable components rsc.org |
| Conditions | High temperature/pressure | Mild, ambient conditions |
| Stereoselectivity | May require chiral auxiliaries/resolution | High enantioselectivity nih.gov |
Machine Learning and AI in the Design and Discovery of this compound Analogues
For this compound, AI and ML could be applied to:
Predictive Modeling: ML models can be trained on existing data to predict the properties of new molecules. mdpi.com For instance, a model could predict the thermal stability of a polymer or the biological activity of a peptide based on the inclusion of this compound or its analogues. researchgate.net This allows researchers to screen thousands of virtual candidates and prioritize the most promising ones for synthesis. acs.orguniri.hr
Inverse Design (Generative AI): Instead of predicting the properties of a known molecule, generative AI models can design new molecules that possess a specific set of desired properties from the outset. microsoft.comtemasek.com.sg Researchers could define target characteristics—such as high binding affinity to a specific protein or optimal mechanical strength for a material—and an AI model could generate novel analogues of this compound tailored to meet these criteria.
Synthesis Pathway Optimization: AI can also be used to devise the most efficient and cost-effective synthetic routes for novel compounds. weforum.org By analyzing vast databases of chemical reactions, AI tools can propose synthesis pathways that maximize yield and minimize steps, accelerating the creation of newly designed this compound analogues.
Q & A
Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing data on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
